The compound falls under the category of pharmaceutical intermediates and flavoring agents. Its structural composition suggests potential bioactivity, making it a candidate for various applications in food science and medicinal chemistry. The synthesis and applications of oxalamides have been documented in various patents and scientific literature, emphasizing their utility in enhancing flavors and as therapeutic agents .
The synthesis of N1-(2-methoxybenzyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide typically involves several key steps:
The molecular structure of N1-(2-methoxybenzyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide can be described as follows:
The compound's structure allows for interactions with biological receptors, potentially influencing taste perception or exhibiting pharmacological effects .
N1-(2-methoxybenzyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide can participate in various chemical reactions:
The mechanism of action for N1-(2-methoxybenzyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide primarily involves its interaction with taste receptors, particularly those involved in umami flavor perception:
Key physical and chemical properties of N1-(2-methoxybenzyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide include:
These properties influence its handling, storage, and application in various formulations .
N1-(2-methoxybenzyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has several notable applications:
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